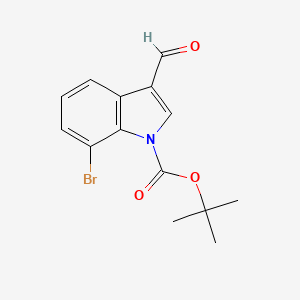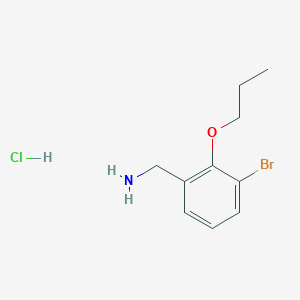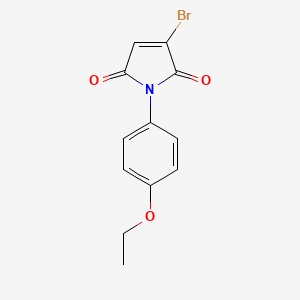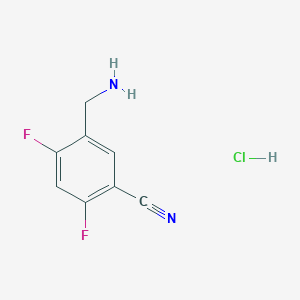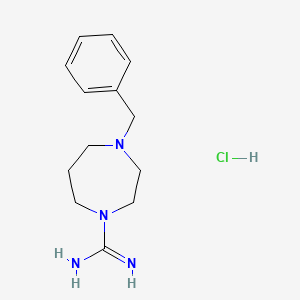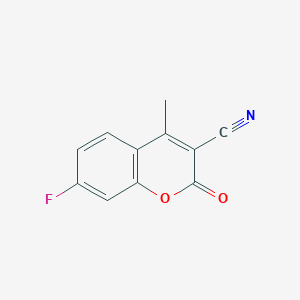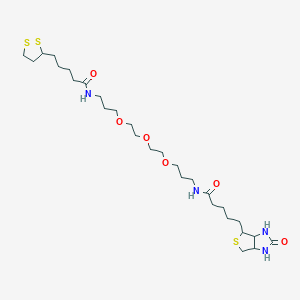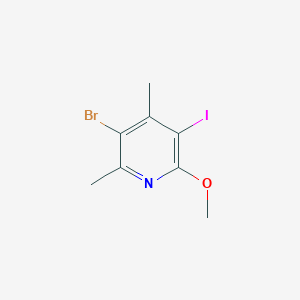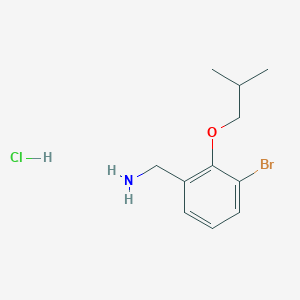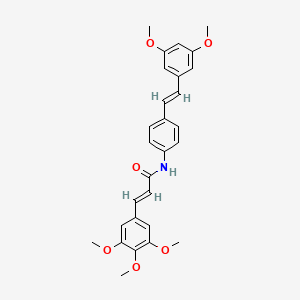
Stat3-IN-1
Overview
Description
“Stat3-IN-1” is a potent, selective, and orally active inhibitor of STAT3 . It has IC50 values of 1.82 μM and 2.14 μM in HT29 and MDA-MB 231 cells, respectively . It is capable of inducing apoptosis in tumor cells .
Synthesis Analysis
While specific synthesis details for “Stat3-IN-1” were not found, a related study discusses the design, synthesis, and in vitro anticancer activity of novel C3-linked 1,2,4-triazole-N-arylamide hybrids . The 1,2,4-triazole derivatives were synthesized by linking the triazole-thione moiety through amide hydrophilic linkers with diverse lipophilic fragments .
Scientific Research Applications
Stat3-IN-1: A Comprehensive Analysis of Scientific Research Applications
Cancer Cell Apoptosis Induction: Stat3-IN-1 is a potent, selective, and orally active inhibitor of STAT3, showing effectiveness in inducing apoptosis in tumor cells. It has been shown to have IC50 values of 1.82 μM and 2.14 μM in HT29 and MDA-MB 231 cells, respectively .
Signal Transduction Modulation: As a STAT3 inhibitor, Stat3-IN-1 plays a role in modulating signal transduction pathways that are crucial for various cellular processes, including those involved in cancer progression .
Anti-Metastatic Potential: By inhibiting STAT3, Stat3-IN-1 may contribute to the prevention of metastasis, which is the spread of cancer from one part of the body to another .
Angiogenesis Inhibition: STAT3 is involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Stat3-IN-1’s inhibition of STAT3 could potentially impair this process .
Immunomodulation: Excessive STAT3 activity can dampen immune responses against tumors. Stat3-IN-1 could help enhance the immune system’s ability to fight cancer by inhibiting STAT3 .
Metabolic Reprogramming in Cancer: STAT3 plays a role in metabolic reprogramming of cancer cells. Inhibiting STAT3 with Stat3-IN-1 could disrupt this process and affect cancer cell survival .
Drug Resistance Overcoming: Aberrant activation of STAT3 is associated with resistance to therapy. Stat3-IN-1 could be used to overcome drug resistance in cancer treatment strategies .
Cancer Stemness Attenuation: STAT3 is implicated in maintaining cancer stemness, which is linked to tumor recurrence and resistance to treatment. Inhibiting STAT3 with Stat3-IN-1 could reduce cancer stemness .
Future Directions
The critical role that overexpression and/or hyperactivation of STAT3 plays in the development of multiple cancers has spawned considerable effort to develop inhibitory molecules with potential for clinical application . Therefore, future research may focus on the development of more effective STAT3 inhibitors and their potential use in combination therapies .
properties
IUPAC Name |
(E)-N-[4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO6/c1-31-23-14-20(15-24(18-23)32-2)7-6-19-8-11-22(12-9-19)29-27(30)13-10-21-16-25(33-3)28(35-5)26(17-21)34-4/h6-18H,1-5H3,(H,29,30)/b7-6+,13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZAEBHIXYBHKA-FCXQYMQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stat3-IN-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



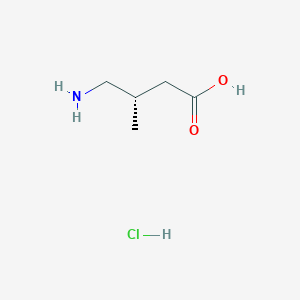
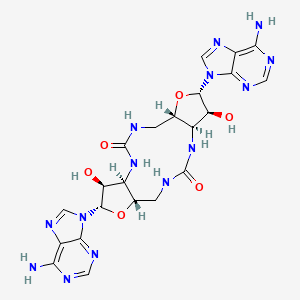
![Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B1383991.png)
![(3S)-3-Acetamido-4-[[(2S)-1-[[1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1383992.png)
